beta-D-fructuronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

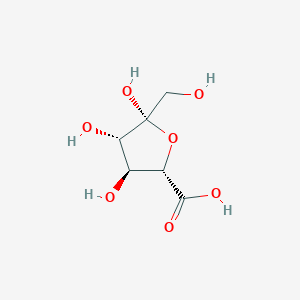

Beta-D-fructuronic acid is the beta anomer of D-fructofuranuronic acid. It derives from a beta-D-fructofuranose. It is a conjugate acid of a beta-D-fructuronate.

Aplicaciones Científicas De Investigación

Biotechnology Applications

1. Metabolic Pathways in Bacteria

Beta-D-fructuronic acid plays a significant role in the metabolic pathways of certain bacteria, particularly within the Escherichia coli species. Research indicates that it serves as a substrate for the GntP transporter, which is essential for fructuronate metabolism. This process is regulated by the UxuR transcription factor, highlighting its importance in bacterial colonization and virulence .

2. Genetic Engineering and Pathway Engineering

In metabolic engineering, this compound is utilized to enhance the production of various biochemical compounds. By manipulating the metabolic pathways in organisms such as yeast and filamentous fungi, researchers can optimize the conversion of sugars into desired products, including biofuels and pharmaceuticals . This approach allows for increased carbon substrate utilization and improved yields of target compounds.

Medical Applications

1. Drug Metabolism and Toxicity Reduction

This compound has implications in pharmacology, particularly concerning drug metabolism. Studies suggest that inhibiting enzymes that metabolize certain drugs can reduce toxicity and enhance therapeutic efficacy. For instance, inhibitors targeting bacterial beta-glucuronidases can prevent the reactivation of anticancer drugs like irinotecan in the gut, thereby mitigating severe side effects such as diarrhea .

2. Antimicrobial Properties

The compound also exhibits potential antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its ability to affect bacterial metabolism could be leveraged to create treatments that target pathogenic bacteria without harming beneficial microbiota .

Cosmetic Formulations

1. Role as a Polymer in Cosmetics

In cosmetic science, this compound can be incorporated into formulations as a polymer or thickening agent. Its biocompatibility and safety profile make it an attractive ingredient for skin care products. The compound can enhance the texture and stability of creams and lotions while providing moisturizing benefits .

2. Enhancing Product Efficacy

Research shows that formulations containing this compound can improve skin hydration and overall product performance. Its inclusion in topical formulations has been linked to better skin penetration and bioavailability of active ingredients .

Case Study 1: Fructuronate Transport Mechanism in E. coli

A study conducted on E. coli demonstrated that the gntP gene responsible for fructuronate transport is induced by this compound. This regulation by UxuR not only affects metabolic efficiency but also influences bacterial motility and colonization capabilities .

Case Study 2: Cosmetic Formulation Development

A recent investigation into cosmetic formulations revealed that incorporating this compound significantly improved the rheological properties of creams, leading to enhanced consumer satisfaction regarding texture and application feel. The study utilized experimental design techniques to optimize ingredient interactions, showcasing the compound's versatility in personal care products .

Propiedades

Fórmula molecular |

C6H10O7 |

|---|---|

Peso molecular |

194.14 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/t2-,3+,4+,6-/m1/s1 |

Clave InChI |

PTCIWUZVDIQTOW-SHPLCBCASA-N |

SMILES |

C(C1(C(C(C(O1)C(=O)O)O)O)O)O |

SMILES isomérico |

C([C@@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |

SMILES canónico |

C(C1(C(C(C(O1)C(=O)O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.